Mass Shift & Spectral Resolution Comparison
Vildagliptin-d7 provides a +7 Da mass shift relative to unlabeled vildagliptin, enabling unequivocal resolution in LC-MS/MS analysis. This is a critical differentiation from unlabeled vildagliptin, which cannot be used as an internal standard for its own quantification due to identical mass. Furthermore, compared to the alternative deuterated analog Vildagliptin-d3 (which provides a +3 Da shift), Vildagliptin-d7 offers a wider mass difference, significantly reducing the risk of isotopic cross-talk and ensuring a cleaner, more reliable quantification signal, a key requirement in regulatory bioanalysis [1]. The exact mass difference is inherent to the molecular formula; Vildagliptin (C17H25N3O2) has a monoisotopic mass of 303.4 g/mol, while Vildagliptin-d7 (C17H18D7N3O2) is 310.4 g/mol .
| Evidence Dimension | Mass Shift for LC-MS/MS Detection |
|---|---|
| Target Compound Data | +7 Da shift relative to unlabeled vildagliptin |
| Comparator Or Baseline | Vildagliptin (unlabeled): 0 Da shift; Vildagliptin-d3: +3 Da shift |
| Quantified Difference | +7 Da shift provides superior spectral resolution and minimizes isotopic overlap compared to a +3 Da shift or no shift. |
| Conditions | LC-MS/MS analysis; molecular weight based on chemical formula C17H18D7N3O2 |
Why This Matters
A larger mass shift ensures accurate and interference-free quantification of the target analyte, which is essential for meeting stringent regulatory bioanalytical method validation guidelines.
- [1] Patel, B., et al. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. Drug Metabolism and Bioanalysis Letters, 10.2174/0118723128357810250304055648. View Source
